REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[F:11][C:12]([F:26])([F:25])[CH:13]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:14](OCC)=[O:15].CO.[OH-].[K+]>CCCCCC.O1CCCC1>[C:19]1([CH:13]([C:12]([F:11])([F:25])[F:26])[CH2:14][OH:15])[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:0.1,4.5|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
53.4 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)OCC)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred for an hour at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 60° C
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate dried over sodium sulphate which
|
Type
|
WASH
|
Details
|
was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the organic phase concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CO)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.07 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |